3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the triazine ring.
Attachment of the chloro-methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the chloro-methoxyphenyl group is attached to the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control the reaction conditions and improve efficiency.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce hydroxylated or carboxylated derivatives.
Reduction: May produce dechlorinated or deoxygenated derivatives.
Substitution: May produce halogenated or alkylated derivatives.
Scientific Research Applications
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species: Inducing oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
- 3-[(5-Chloro-2-methoxyphenyl)amino]-6-ethyl-1,2,4-triazin-5-ol
- 3-[(5-Chloro-2-methoxyphenyl)amino]-6-propyl-1,2,4-triazin-5-ol
Uniqueness
3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-methoxyphenyl group and phenyl group contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-6-phenyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(17)9-12(13)18-16-19-15(22)14(20-21-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKFEPMTULODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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